

A Comparative Guide to the Structure-Activity Relationship of Parthenolide Analogs

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Compound of Interest

Compound Name: Longipedlactone E

Cat. No.: B15242868

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Disclaimer: Initial searches for "**Longipedlactone E**" and its analogs did not yield any publicly available scientific literature. Therefore, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a well-researched class of sesquiterpene lactones, parthenolide and its analogs, as a representative example. This guide adheres to the user's specified format and content requirements.

Parthenolide, a sesquiterpene lactone isolated from feverfew (*Tanacetum parthenium*), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.^{[1][2]} Its biological activity is primarily attributed to its unique chemical structure, featuring an α -methylene- γ -lactone ring and an epoxide group, which can interact with cellular nucleophiles. ^[1] Extensive research has focused on synthesizing and evaluating parthenolide analogs to improve its pharmacological profile, including solubility, stability, and target specificity. This guide compares the biological activities of various parthenolide analogs, providing insights into their structure-activity relationships.

Table 1: Cytotoxicity of Parthenolide and its Analogs against Triple-Negative Breast Cancer (TNBC) Cell Lines

The following table summarizes the in vitro cytotoxicity (IC₅₀ in μM) of parthenolide and a selection of its synthetic analogs against the SUM-159 triple-negative breast cancer cell line. The data highlights the impact of structural modifications on anti-cancer activity.

Compound	R1	R2	IC ₅₀ (μM) against SUM-159 Cells
Parthenolide	H	H	2.68 - 4.63[3]
Analog 7d	-CH ₂ CH ₂ N(CH ₃) ₂	H	0.20 - 0.27[3]
Analog 7a	-CH ₂ CH ₂ OH	H	> 10[3]
Analog 7b	-CH ₂ CH ₂ OCH ₃	H	5.23[3]
Analog 7c	-CH ₂ CH ₂ Cl	H	1.15[3]
Analog 8a	H	-COCH ₃	3.12[3]
Analog 8b	H	-COCF ₃	1.89[3]

Note: The IC₅₀ values for parthenolide are presented as a range from the cited literature.[3] The analogs are derivatives of parthenolide, with substitutions at the R1 and R2 positions as indicated in the general structure below.

Structure-Activity Relationship (SAR) Insights

The biological activity of parthenolide and its analogs is intricately linked to specific structural features. The α -methylene- γ -lactone moiety and the epoxide ring are considered crucial for its bioactivity, acting as Michael acceptors that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[1]

Key SAR findings from the study of various analogs include:

- The α -methylene- γ -lactone Ring: This moiety is a critical pharmacophore. Reduction of the exocyclic double bond or opening of the lactone ring generally leads to a significant decrease or complete loss of biological activity.
- The Epoxide Group: The epoxide at the C4-C5 position also contributes to the reactivity and biological activity of parthenolide.

- Modifications at C9 and C14: Derivatization at the C9 and C14 positions has been explored to enhance potency and solubility. For instance, the introduction of a dimethylamino group at the C13 position (via Michael addition to the α -methylene- γ -lactone) has led to the development of water-soluble analogs like dimethylaminoparthenolide (DMAPT) with improved pharmacokinetic properties.[1]
- Hydroxylation: The introduction of hydroxyl groups at various positions can modulate the activity. For example, some hydroxylated parthenolide analogs have shown improved anticancer activity.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 3,000–10,000 cells per well and incubate for 24 hours.[5]
- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., parthenolide and its analogs) and a vehicle control (e.g., 0.05% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[5][7]
- MTT Addition: After the incubation period, add MTT solution (final concentration of 500 $\mu\text{g}/\text{mL}$) to each well and incubate for 4 hours at 37°C.[5]
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[5][6]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

NF-κB Inhibition Assay

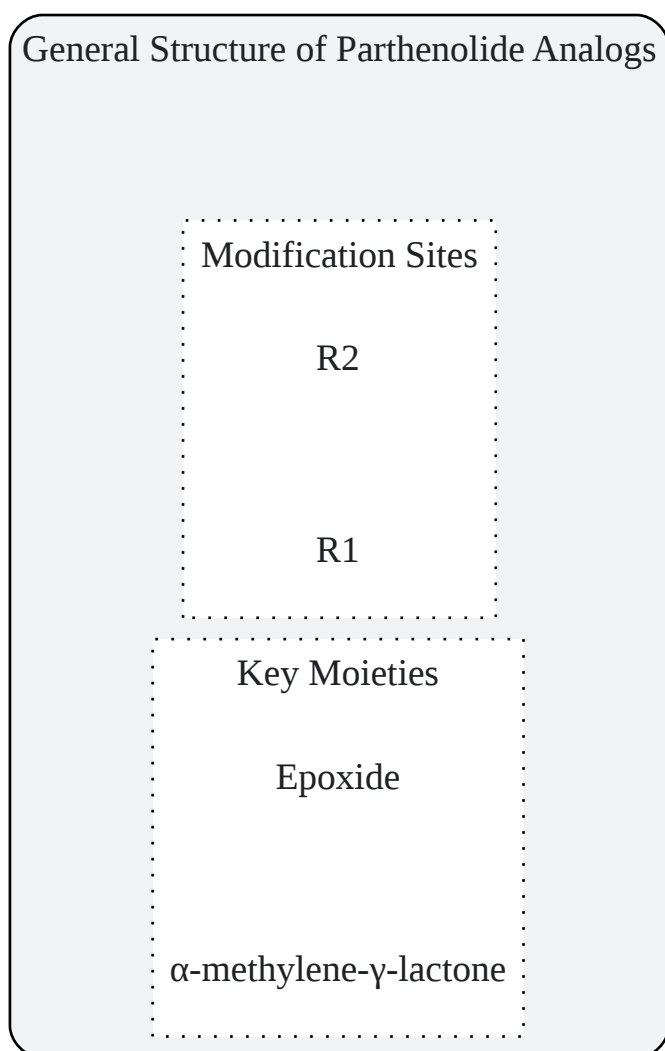
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell survival, and proliferation. Parthenolide is a known inhibitor of NF-κB signaling.[8][9]

Principle: This assay measures the ability of a compound to inhibit the activation of NF-κB. One common method involves using a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB response element.

Protocol:

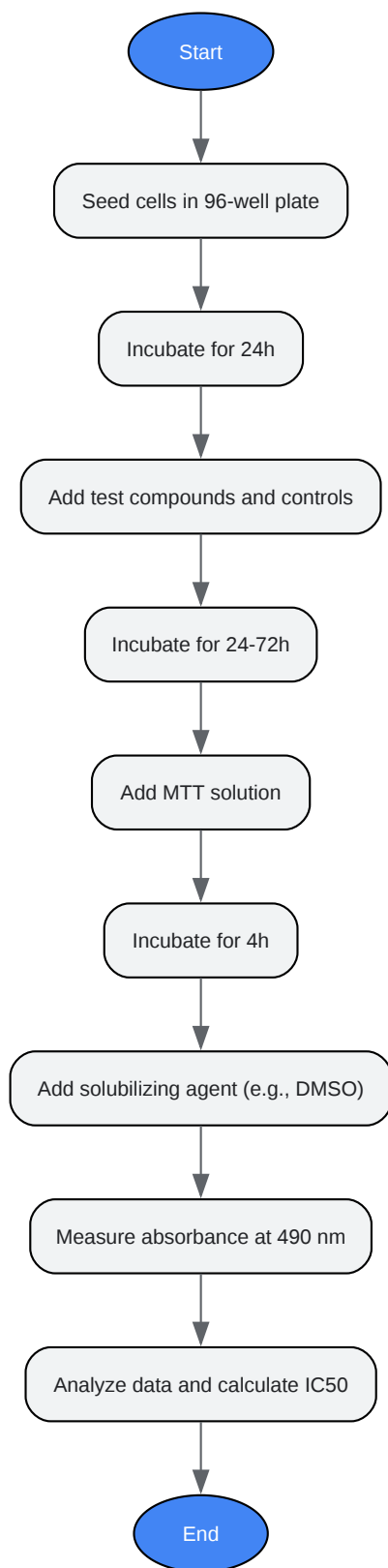
- Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB-SEAP reporter gene.
- Compound Treatment: Seed the transfected cells in a 96-well plate and treat with the test compounds for a predetermined time.
- NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of the SEAP reporter gene.
- SEAP Activity Measurement: Collect the cell culture supernatant and measure the SEAP activity using a colorimetric or chemiluminescent substrate.
- Data Analysis: The reduction in SEAP activity in the presence of the test compound compared to the stimulated control indicates the inhibition of NF-κB activation. The IC₅₀ value can be calculated from the dose-response curve.

Visualizations



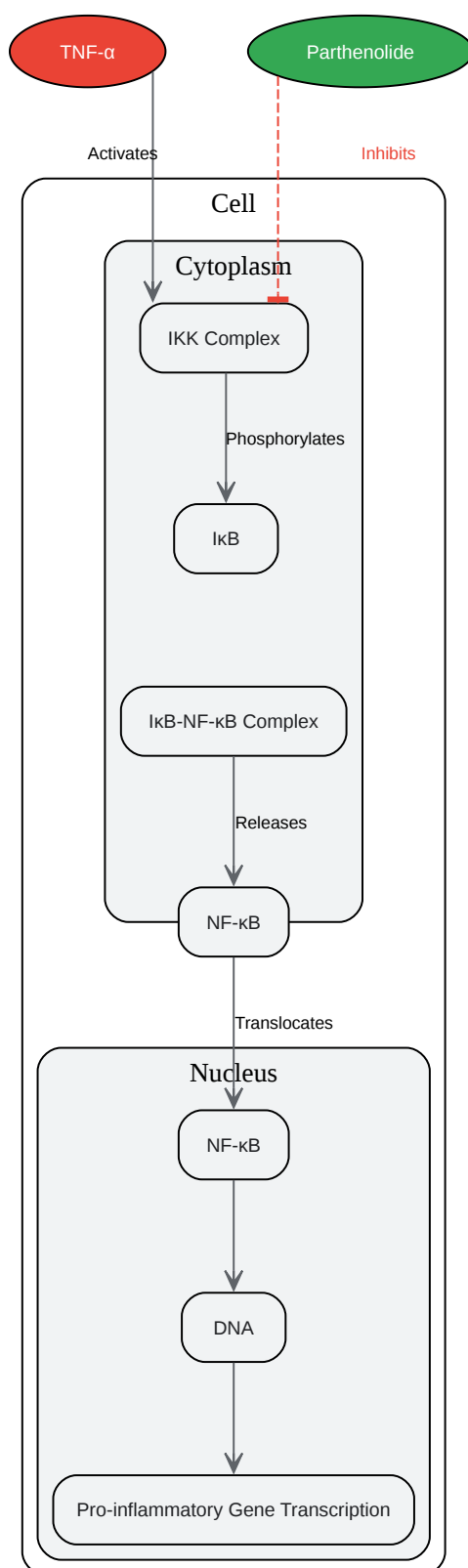
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Caption: General chemical structure of parthenolide highlighting key bioactive moieties and common sites for analog modification.



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Caption: Experimental workflow for determining cytotoxicity using the MTT assay.



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Caption: Signaling pathway of NF-κB activation and its inhibition by parthenolide.

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